Cas no 42021-12-5 (Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride)

Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- <br>2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester; hydroc hloride
- Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride
- SCHEMBL17500204
- 77871-88-6
- CS-0291324
- QEA52439
- Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride
- METHYL1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATEHYDROCHLORIDE
- ST070208
- methyl (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
- methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
- methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
- 42021-12-5
- AKOS015959011
- EN300-297133
- NSC-147965
- DTXSID40387948
- Methyl (S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
- NSC147965
- METHYL 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE HYDROCHLORIDE
- L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid methyl ester hydrochloride
-
- MDL: MFCD00728409
- インチ: InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1HCopyCopied
- InChIKey: DZLNHFMRPBPULJ-VKHMYHEASA-NCopyCopied
- SMILES: COC(=O)C1Cc2c3ccccc3[nH]c2CN1.ClCopyCopied
計算された属性
- 精确分子量: 266.0822054Da
- 同位素质量: 266.0822054Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 308
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.1Ų
じっけんとくせい
- Color/Form: NA
- フラッシュポイント: 205.3±30.4 °C
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297133-0.05g |
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 74.0% | 0.05g |
$59.0 | 2025-03-19 | |
Enamine | EN300-297133-0.5g |
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 74.0% | 0.5g |
$195.0 | 2025-03-19 | |
TRC | M179780-500mg |
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride |
42021-12-5 | 500mg |
$ 585.00 | 2022-06-04 | ||
Enamine | EN300-297133-1.0g |
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 74.0% | 1.0g |
$251.0 | 2025-03-19 | |
Enamine | EN300-297133-1g |
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 74% | 1g |
$251.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361994-500mg |
Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 95% | 500mg |
¥4207.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361994-100mg |
Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 95% | 100mg |
¥2186.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361994-2.5g |
Methyl 2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 95% | 2.5g |
¥12308.00 | 2024-05-14 | |
Enamine | EN300-297133-5g |
methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |
42021-12-5 | 74% | 5g |
$1037.0 | 2023-09-06 | |
TRC | M179780-1000mg |
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride |
42021-12-5 | 1g |
$ 970.00 | 2022-06-04 |
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochlorideに関する追加情報
Methyl 2,3,4,9-Tetrahydro-1H-Beta-Carbolin-3-Carboxylate Hydrochloride: A Comprehensive Overview
Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride (CAS No. 42021-12-5) is a bioactive compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities. The molecule is characterized by its tetrahydro-beta-carboline skeleton, which contributes to its unique pharmacological properties. Recent studies have highlighted its potential applications in drug development, particularly in the areas of neuroprotection and anti-inflammatory therapy.
The synthesis of Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride involves a series of intricate organic reactions. Researchers have optimized synthetic pathways to enhance the yield and purity of this compound. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated a novel approach using microwave-assisted synthesis to streamline the production process. This advancement not only improves scalability but also ensures consistent quality for downstream applications.
One of the most promising aspects of this compound is its neuroprotective potential. Experimental data from preclinical studies indicate that Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride exhibits significant antioxidant activity and can mitigate oxidative stress-induced neuronal damage. A recent study conducted at the University of California revealed that this compound effectively reduces glutamate-induced excitotoxicity in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, this compound has shown remarkable anti-inflammatory properties. Research published in *Nature Communications* demonstrated that Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings underscore its potential as an anti-inflammatory agent for treating conditions like arthritis and inflammatory bowel disease.
The pharmacokinetic profile of Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride has also been extensively studied. Preclinical studies indicate that this compound exhibits favorable absorption and bioavailability when administered orally. Furthermore, its metabolism and excretion pathways have been characterized using advanced analytical techniques such as LC-MS/MS. These studies provide critical insights into optimizing dosage regimens for clinical applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride to various therapeutic targets. Molecular docking studies reveal that this compound interacts with key proteins involved in inflammation and oxidative stress pathways. These computational models are being validated through experimental assays to further elucidate its mechanism of action.
In conclusion, Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride (CAS No. 42021-12-5) represents a compelling candidate for drug development due to its diverse biological activities and favorable pharmacokinetic properties. Ongoing research continues to uncover new insights into its therapeutic potential across multiple disease states. As advancements in synthetic chemistry and pharmacology unfold, this compound is poised to play a pivotal role in the development of innovative therapeutics.
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